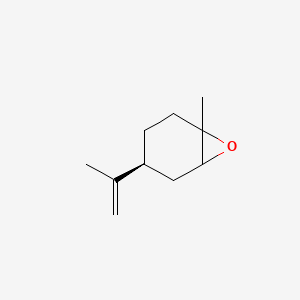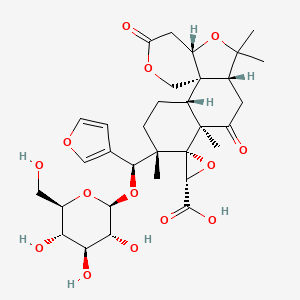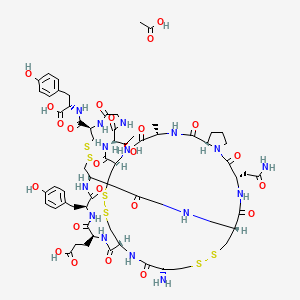
Linderalactona
Descripción general
Descripción
La linderalactona es una lactona sesquiterpénica aislada de la planta Lindera aggregata, que se usa comúnmente en la medicina tradicional china. Este compuesto ha llamado la atención debido a sus posibles propiedades terapéuticas, particularmente en el tratamiento del cáncer y la fibrosis hepática .
Aplicaciones Científicas De Investigación
Química: La linderalactona se usa como compuesto modelo en la síntesis orgánica y los estudios de mecanismos de reacción.
Biología: Se ha demostrado que inhibe la proliferación de células cancerosas e induce la apoptosis en varias líneas celulares cancerosas
Medicina: La this compound exhibe propiedades anticancerígenas, particularmente contra el cáncer de páncreas y de pulmón. .
Mecanismo De Acción
La linderalactona ejerce sus efectos modulando varias vías moleculares:
Vía de señalización PI3K/AKT: La this compound inhibe la fosforilación de PI3K y AKT, lo que lleva a la supresión de la proliferación de células cancerosas e inducción de la apoptosis.
Vía de señalización JAK/STAT: Inhibe la vía JAK/STAT, que participa en el crecimiento y la supervivencia celular.
Inhibición de SHP2: La this compound inhibe la enzima SHP2, que juega un papel en la fibrosis hepática.
Análisis Bioquímico
Biochemical Properties
Linderalactone interacts with various biomolecules, playing a crucial role in biochemical reactions. It has been found to significantly inhibit the dephosphorylation activity of Src homology 2 domain-containing phosphatase 2 (SHP2), a protein tyrosine phosphatase . This interaction with SHP2 suggests that Linderalactone may have potential as a therapeutic agent against diseases related to SHP2, such as liver fibrosis or NASH .
Cellular Effects
Linderalactone has been shown to have profound effects on various types of cells and cellular processes. It inhibits the proliferation of pancreatic cancer cells in a time- and dose-dependent manner . Linderalactone also significantly inhibits cell migration and invasion . Furthermore, it induces cell apoptosis and alters the expression of apoptotic markers, such as caspase 3 and PARP1 .
Molecular Mechanism
Linderalactone exerts its effects at the molecular level through several mechanisms. It suppresses the PI3K/AKT signaling pathway by downregulating the phosphorylation of PI3K and AKT . This inhibition of the PI3K/AKT pathway is a key aspect of Linderalactone’s antitumor activity against pancreatic cancer . Additionally, Linderalactone directly binds to the catalytic PTP domain of SHP2, inhibiting its dephosphorylation activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Linderalactone’s effects change over time. It has been observed to inhibit the proliferation of pancreatic cancer cells in a time- and dose-dependent manner
Metabolic Pathways
Its ability to suppress the PI3K/AKT signaling pathway suggests that it may interact with enzymes or cofactors involved in this pathway .
Métodos De Preparación
La linderalactona se puede extraer de las raíces de Lindera aggregata. El proceso de extracción normalmente implica el uso de solventes orgánicos como etanol o metanol para aislar el compuesto. El extracto crudo se somete luego a técnicas cromatográficas para purificar la this compound .
Análisis De Reacciones Químicas
La linderalactona se somete a varias reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Sustitución: La this compound puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio .
Comparación Con Compuestos Similares
La linderalactona es única entre las lactonas sesquiterpénicas debido a sus objetivos y vías moleculares específicas. Compuestos similares incluyen:
Artemisinina: Otra lactona sesquiterpénica con propiedades antimaláricas.
Partenolídeo: Conocido por sus propiedades antiinflamatorias y anticancerígenas.
Costunolide: Exhibe actividades anticancerígenas y antiinflamatorias.
La this compound destaca por su doble inhibición de las vías PI3K/AKT y JAK/STAT, lo que la convierte en un candidato prometedor para la terapia del cáncer y el tratamiento de la fibrosis hepática .
Propiedades
IUPAC Name |
(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKQMHMTSRRAA-QGQQYVBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728-61-0 | |
| Record name | Linderalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linderalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of linderalactone in exhibiting anti-cancer activity?
A: Research indicates that linderalactone primarily exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway. [] This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Linderalactone achieves this inhibition by downregulating the phosphorylation of both PI3K and AKT. []
Q2: Besides PI3K/AKT, does linderalactone influence other signaling pathways related to cancer?
A: Yes, in addition to its impact on the PI3K/AKT pathway, linderalactone has been shown to affect the JAK/STAT signaling pathway in lung cancer cells. [] This further contributes to its anti-cancer potential, as the JAK/STAT pathway is also involved in cell proliferation and survival.
Q3: How does linderalactone influence the cell cycle and apoptosis in cancer cells?
A: Linderalactone induces G2/M phase cell cycle arrest, effectively halting the cell cycle progression and preventing further proliferation of cancer cells. [, ] Furthermore, it triggers apoptosis, or programmed cell death, in cancer cells. [, ] This is evidenced by changes in the expression levels of cell cycle-related proteins and apoptotic markers such as caspase 3 and PARP1. [, ]
Q4: Does linderalactone affect the growth and spread of cancer cells?
A: In vitro studies demonstrate that linderalactone significantly inhibits the migration and invasion of pancreatic cancer cells. [] This suggests its potential in limiting the spread of cancer cells and preventing metastasis.
Q5: What is the molecular formula and weight of linderalactone?
A5: The molecular formula of linderalactone is C15H18O3, and its molecular weight is 246.29 g/mol.
Q6: Are there any studies investigating the conformation of linderalactone?
A: Yes, studies utilizing nuclear Overhauser effects (NOE) have been conducted to determine the conformation of linderalactone and related compounds in solution. [] These studies help understand the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological targets.
Q7: What significant structural features define linderalactone?
A: Linderalactone is characterized by a unique framework consisting of a furan ring, a γ-lactone, and a ten-membered carbocyclic ring. [] This distinct structure contributes to its specific biological activities.
Q8: Is there any information available regarding the stability of linderalactone under various conditions?
A8: While specific studies focusing on the stability of linderalactone under different conditions are limited in the provided research, it's important to note that its isolation from natural sources suggests a degree of inherent stability.
Q9: Does linderalactone exhibit any known catalytic properties?
A9: The provided research doesn't suggest that linderalactone possesses inherent catalytic properties. Its activity primarily stems from its ability to bind to specific proteins and modulate their activity, rather than catalyzing chemical reactions.
Q10: Have there been any computational studies investigating the interactions of linderalactone with its target proteins?
A: Yes, molecular docking studies have been conducted to investigate the interaction of linderalactone with potential target proteins such as 3CLpro, PLpro, Spike, and ACE2, which are involved in SARS-CoV-2 infection. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of linderalactone.
Q11: Have any studies investigated the relationship between the structure of linderalactone and its biological activity?
A: While detailed structure-activity relationship (SAR) studies specifically on linderalactone are limited in the provided research, research on its Cope rearrangement provides insights into how modifications to its ten-membered ring structure could influence its reactivity and potentially its biological activity. [] Further research in this area is crucial for optimizing its therapeutic potential.
Q12: What in vitro models have been used to study the anticancer effects of linderalactone?
A: Researchers have utilized various human cancer cell lines, including A549 lung cancer cells and pancreatic cancer cells, to investigate the in vitro efficacy of linderalactone. [, ] These cell-based assays provide valuable insights into the compound's mechanism of action and its potential as an anti-cancer agent.
Q13: Has linderalactone been evaluated in any clinical trials?
A13: Based on the provided research, there is no evidence that linderalactone has progressed to clinical trials yet.
Q14: What analytical techniques are commonly used to identify and quantify linderalactone?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection, is frequently employed to identify and quantify linderalactone in plant extracts and formulations. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is also crucial for confirming its structure and studying its conformational properties. [, , ]
Q15: Are there any known compounds with similar structures or activities to linderalactone that could serve as alternatives or lead to the development of more potent derivatives?
A: Compounds like linderane, isolinderalactone, and neolinderalactone share structural similarities with linderalactone and are often found in the same plant sources. [, , , ] Investigating their activities and exploring their structure-activity relationships could provide valuable insights for developing more potent and selective derivatives.
Q16: What resources are available for researchers interested in studying linderalactone further?
A16: Several databases and resources are valuable for researchers interested in linderalactone. PubChem, ChemSpider, and the Human Metabolome Database (HMDB) provide information on its chemical properties, structure, and potential biological activities. Scientific literature databases like PubMed and Semantic Scholar offer access to research articles detailing its isolation, characterization, and biological evaluation.
Q17: When was linderalactone first isolated and characterized?
A: The initial isolation and structural elucidation of linderalactone can be traced back to research conducted in the 1960s, marking a significant milestone in understanding its chemical nature. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)





